N-Butyl-N-hexylaniline
Description
Contextual Significance of N,N-Dialkylanilines in Organic Synthesis and Advanced Materials
N,N-dialkylated anilines are a class of tertiary aromatic amines characterized by an aniline (B41778) core with two alkyl substituents on the nitrogen atom. These compounds serve as crucial building blocks and intermediates in a wide array of chemical applications, ranging from classical organic synthesis to the development of sophisticated advanced materials. Their utility stems from the electronic properties of the dialkylamino group, which is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions.
In organic synthesis, N,N-dialkylated anilines are versatile precursors. They undergo a variety of chemical transformations, including electrophilic substitution reactions like nitration researchgate.netwiley.com, halogenation nih.gov, and formylation. The nitrogen atom and its alpha-carbons also exhibit distinct reactivity, enabling functionalization through oxidation followed by deprotonation to generate radical species. researchgate.net These intermediates are valuable in constructing more complex molecular architectures. Furthermore, N,N-dialkylated anilines are key starting materials for the synthesis of dyes, pharmaceuticals, and agrochemicals. google.com Their reactions are fundamental to creating diverse chemical structures, such as quinolines and other heterocyclic systems. rsc.org
The significance of N,N-dialkylated anilines extends prominently into the field of advanced materials. They are integral monomers for synthesizing polymers with unique electronic and photonic properties, such as poly(arylene-ethynylene)s. tandfonline.com The incorporation of the N,N-dialkylamino moiety into polymer backbones can modulate conductivity, solubility, and optical characteristics. Research has also demonstrated their use in creating functionalized periodic mesoporous organosilicas, where the aniline unit is N,N-dialkylated post-synthesis to create materials tailored for specific adsorption or catalytic applications. researchgate.net Additionally, certain N,N-dialkylated aniline derivatives are precursors to liquid crystals, materials with phases of matter intermediate between conventional liquids and solid crystals. researchgate.nettandfonline.com
Overview of Academic Research on N-Butyl-N-hexylaniline and Related N,N-Dialkylanilines
While direct academic research focusing specifically on this compound is not extensively documented in publicly available literature, a significant body of research exists for structurally related N,N-dialkylated anilines. This research provides a framework for understanding the potential properties and reactivity of this compound. Studies on analogous compounds, particularly those with varying N-alkyl substituents, offer valuable insights.
Key research areas for this class of compounds include:
Synthesis: The primary method for synthesizing N,N-dialkylated anilines is the N-alkylation of aniline or N-monoalkylanilines with alkyl halides or alcohols. acs.orgresearchgate.netcdnsciencepub.com Catalytic systems, including zeolites, are often employed to improve efficiency and selectivity, minimizing undesired ring alkylation. google.com The synthesis of asymmetrically substituted anilines, such as this compound, can be achieved through a stepwise alkylation process. cdnsciencepub.com
Reactivity and Reaction Mechanisms: The reactivity of N,N-dialkylated anilines is a subject of extensive study. Research has explored their behavior in electrophilic aromatic substitution reactions, with a focus on controlling regioselectivity. thieme-connect.com For instance, methods for the direct nitration of N-alkylanilines under mild conditions have been developed to avoid oxidation of the highly reactive aniline ring. wiley.com The mechanism of rearrangement reactions of N-alkylanilines has also been a topic of investigation. acs.org
Spectroscopic and Chromatographic Analysis: Various analytical techniques are used to characterize these compounds. NMR spectroscopy is employed to study conformational dynamics, such as the rotational barrier around the C-N bond, and the effect of substituents on the aromatic ring. rsc.org Spectroscopic studies have also investigated the formation of charge-transfer complexes. niscpr.res.in Chromatographic methods, including normal-phase and reversed-phase HPLC, have been optimized to separate mixtures of primary, secondary, and tertiary anilines, with retention behavior influenced by the size of the N-alkyl groups and the basicity of the amine. nih.govresearchgate.net
Applications in Materials Science: Research has demonstrated the role of N,N-dialkylated anilines as precursors for functional materials. For example, N-(p-n-octyloxybenzylidene)-p-n-butylaniline and N-(p-n-octyloxybenzylidene)-p-n-hexylaniline are studied for their liquid crystalline properties. tandfonline.com Other research involves synthesizing fluorescent dyes based on stilbene (B7821643) derivatives where n-butyl and n-hexyl groups are introduced onto the nitrogen atom of an aniline moiety. mdpi.com
The table below summarizes research on various N,N-dialkylated anilines, providing context for the potential scientific interest in this compound.
| Research Area | Compound(s) Studied | Research Focus | Citation |
| Synthesis | General N,N-dialkylated anilines | Development of versatile N,N-dialkylation methods using Grignard reactions. | cdnsciencepub.com |
| Synthesis | N-methyl and N-ethyl anilines | Use of zeolite catalysts for N-alkylation with alcohols. | google.com |
| Reactivity | Various N-alkylanilines | Nitration using N-nitroso anilines as a self-providing nitro group source. | wiley.com |
| Reactivity | General N,N-dialkylated anilines | Synthesis of halogenated anilines via N-oxide intermediates. | nih.gov |
| Advanced Materials | N,N-dialkylated aniline derivatives | Synthesis of amine-functionalized periodic mesoporous phenylene-silica. | researchgate.net |
| Advanced Materials | N-(p-n-octyloxybenzylidene)-p-n-butylaniline, N-(p-n-octyloxybenzylidene)-p-n-hexylaniline | Investigation of phase transitions and thermodynamic parameters in liquid crystals. | tandfonline.com |
| Spectroscopy | Substituted N-alkylanilines | Use of dynamic NMR to study the rotational barrier of the C–N bond. | rsc.org |
Rationale for Comprehensive Investigation of this compound
A comprehensive investigation of this compound is justified by the established importance of N,N-dialkylated anilines and the unique structural features of this specific molecule. As an asymmetrically substituted aniline, with one butyl and one hexyl group, it presents several avenues for novel research and application.
The rationale for its study can be broken down into three key areas:
Influence of Asymmetric Alkylation on Physicochemical Properties: The difference in chain length between the butyl and hexyl groups can be expected to influence its physical properties, such as boiling point, viscosity, and solubility in various solvents. This asymmetry could disrupt molecular packing in the solid state, potentially lowering the melting point compared to its symmetrically substituted counterparts (N,N-dibutylaniline and N,N-dihexylaniline). These properties are critical for its potential use as a specialty solvent, a plasticizer, or an intermediate in industrial processes where specific physical characteristics are required.
Steric and Electronic Effects in Chemical Reactivity: The combination of a medium-length (butyl) and a longer-chain (hexyl) alkyl group provides a unique steric environment around the nitrogen atom and the aromatic ring. This could lead to distinct regioselectivity in electrophilic substitution reactions compared to symmetrically substituted or smaller N,N-dialkylanilines. Investigating its reactivity could provide deeper insights into how steric hindrance from different alkyl chains influences reaction pathways and product distributions, contributing to the broader understanding of synthetic organic chemistry.
Potential in Advanced Materials Science: The structural characteristics of this compound make it an intriguing candidate for materials science applications. In the context of liquid crystals, the asymmetry of the alkyl chains could lead to the formation of novel mesophases with unique thermal ranges and optical properties. researchgate.nettandfonline.com Similarly, when incorporated as a monomer into polymers or as a functional group in organic electronics, the specific combination of butyl and hexyl groups could fine-tune properties such as solubility, processability, and intermolecular interactions, potentially leading to materials with enhanced performance.
Structure
3D Structure
Properties
CAS No. |
65133-65-5 |
|---|---|
Molecular Formula |
C16H27N |
Molecular Weight |
233.39 g/mol |
IUPAC Name |
N-butyl-N-hexylaniline |
InChI |
InChI=1S/C16H27N/c1-3-5-7-11-15-17(14-6-4-2)16-12-9-8-10-13-16/h8-10,12-13H,3-7,11,14-15H2,1-2H3 |
InChI Key |
JCBBNZKAMMOLSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N Butyl N Hexylaniline
Strategies for N,N-Dialkylation of Anilines
The traditional synthesis of N,N-dialkylated anilines often involves the stepwise or direct alkylation of aniline (B41778) using alkylating agents like alkyl halides or alcohols.
Sequential N-Alkylation via Primary and Secondary Alkyl Halides or Alcohols
The sequential N-alkylation of aniline is a classical and straightforward approach to introduce two different alkyl groups onto the nitrogen atom. This method involves two distinct steps: mono-N-alkylation followed by a second N-alkylation.
In the first step, aniline is reacted with a slight excess of the first alkylating agent, such as 1-bromobutane (B133212) or 1-hexanol, to form the corresponding N-alkylaniline (N-butylaniline or N-hexylaniline). The reaction with alkyl halides typically proceeds via nucleophilic substitution, often in the presence of a base to neutralize the hydrogen halide byproduct. The use of alcohols as alkylating agents is also common and is considered a greener alternative, often requiring a catalyst.
The resulting secondary amine is then isolated and subjected to a second alkylation step with the other alkylating agent (e.g., 1-bromohexane (B126081) or 1-butanol) to yield the final product, N-Butyl-N-hexylaniline. Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired mono-alkylated intermediate and minimize the formation of the dialkylated product in the first step. cmu.edu
A study on the palladium-catalyzed arylation of primary amines highlights a two-step protocol that can be adapted for synthesizing unsymmetrical alkyldiarylamines. cmu.edu This involves an initial coupling of a primary amine with an aryl bromide, followed by a second coupling of the resulting secondary amine with a different aryl bromide, using distinct catalyst systems for each step. cmu.edu While this method focuses on arylation, the principle of sequential addition is analogous to the synthesis of this compound.
Challenges in sequential alkylation include the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts, and the need for purification of the intermediate secondary amine. wiley.com
One-Pot N,N-Dialkylation Approaches from Aniline
One-pot synthesis offers a more streamlined approach to N,N-dialkylation, avoiding the isolation of the intermediate secondary amine. In this method, aniline is reacted with a mixture of both alkylating agents, butyl and hexyl halides or alcohols, simultaneously or sequentially in the same reaction vessel.
A notable example of a one-pot unsymmetrical N,N-dialkylation of amines has been demonstrated using an iridium/graphene nanostructured catalyst. preprints.orgresearchgate.net In this process, aniline is first reacted with one equivalent of an alcohol to form the monoalkylated product. Subsequently, a different primary alcohol is introduced to the same pot, yielding the unsymmetrical N,N-dialkylated aniline in high yields. preprints.org This approach highlights the potential for selective one-pot synthesis under catalytic conditions.
Another strategy involves the reductive amination of aniline with a mixture of butyraldehyde (B50154) and hexanal. A study by Rhee and coworkers detailed a one-pot reductive mono-N-alkylation of anilines using aldehydes with a Pd/C catalyst and ammonium formate (B1220265) as a hydrogen source. researchgate.net While focused on mono-alkylation, this methodology could potentially be adapted for dialkylation by using an excess of the aldehyde mixture.
The success of one-pot dialkylation often relies on the careful control of reaction parameters and the choice of catalyst to achieve high selectivity for the desired unsymmetrical product over symmetrically dialkylated or mono-alkylated byproducts.
Catalytic Approaches to this compound Synthesis
Catalytic methods have become increasingly important in N-alkylation reactions due to their efficiency, selectivity, and often milder reaction conditions compared to traditional methods. sioc-journal.cn These approaches frequently utilize alcohols as alkylating agents, which are considered greener alternatives to alkyl halides as water is the only byproduct. nih.gov
Transition Metal-Catalyzed Alkylation (e.g., Ruthenium, Nickel, Iridium, Copper, Platinum Systems)
A wide array of transition metals have been employed to catalyze the N-alkylation of anilines. nih.gov These reactions often proceed via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with the amine to form an imine, followed by hydrogenation of the imine to the alkylated amine. nih.gov
Ruthenium Catalysts: Ruthenium complexes are among the most extensively studied catalysts for the N-alkylation of amines with alcohols. rsc.orgnih.govacs.orgresearchgate.net For instance, RuCl₂(PPh₃)₃ has been shown to catalyze the N-alkylation of aniline with ethanol (B145695) to produce N,N-diethylaniline in good yield. acs.org The catalytic activity of ruthenium complexes can be tuned by the choice of ligands. nih.govresearchgate.net Ruthenium-catalyzed N-alkylation has been successfully applied to a variety of anilines and alcohols, demonstrating broad substrate scope. rsc.org
| Catalyst System | Substrates | Product | Yield | Reference |
| [RuCl₂(p-cymene)]₂ / dppf ligand | Aniline derivatives and primary carbohydrate alcohols | N-alkylated anilines | High yields | rsc.org |
| RuCl₂(PPh₃)₃ | Aniline and ethanol | N,N-diethylaniline | 74% | acs.org |
| Ruthenium arene complexes | Aniline derivatives and aliphatic alcohols | N-alkylated anilines | Up to 95% | researchgate.net |
Iridium Catalysts: Iridium complexes have also proven to be highly effective for the N-alkylation of amines with alcohols, often under mild conditions. nih.govacs.orgscispace.comuno.edu An iridium/graphene nanostructured catalyst has been developed for the direct coupling of amines and alcohols under neat conditions, without the need for a base or solvent. preprints.orgresearchgate.net This system was also effective for the one-pot unsymmetrical N,N-dialkylation of aniline. preprints.org
| Catalyst System | Substrates | Product | Conditions | Yield | Reference |
| Iridium/graphene nanostructured catalyst | Aniline, benzyl (B1604629) alcohol, then another primary alcohol | Unsymmetrical N,N-dialkylated anilines | Neat, 110 °C | 80-86% | preprints.org |
| [Cp*IrCl₂]₂ | Primary amines and diols | Cyclic amines | Toluene, 130 °C | Good | uno.edu |
Nickel Catalysts: Nickel-based systems offer a more cost-effective alternative to precious metal catalysts. A practical method for the synthesis of N,N-dialkyl anilines has been developed via the reductive dialkylation of nitroarenes using manganese, with NiI₂ acting as a key promoter. rsc.orgresearchgate.netrsc.org This approach directly converts nitroarenes to N,N-dialkylated anilines.
Copper Catalysts: Copper-catalyzed N-alkylation reactions have also been reported. These systems can facilitate the coupling of amines with various partners. For instance, copper catalysts have been used for the N-arylation of amines and the formation of C-N bonds with diazo compounds. mdpi.comacs.orgrsc.orgbeilstein-journals.org
Platinum Catalysts: While less common for this specific transformation, platinum-based catalysts are known to be active in related amination reactions. wiley.com
Lewis Acid-Mediated Alkylation (e.g., Aluminum Chloride)
Lewis acids can be used to mediate the N-alkylation of amines with alcohols. An inexpensive and straightforward method utilizes aluminum chloride (AlCl₃) without the need for any ligands or additives. ccspublishing.org.cn This approach is effective for both aromatic and aliphatic amines reacting with primary or secondary alcohols, affording various N-alkylated amines in satisfactory yields. ccspublishing.org.cn The reaction likely proceeds through the activation of the alcohol by the Lewis acid, facilitating nucleophilic attack by the amine.
Recent studies have also explored acid-catalyzed, solvent-switchable chemoselective N-alkylation and para-C-alkylation of unprotected arylamines using ortho-quinone methides. acs.org
Organocatalytic Methods for N-Alkylation
Organocatalysis provides a metal-free alternative for N-alkylation reactions. wiley.com These methods often rely on the use of small organic molecules to catalyze the transformation. For instance, an organocatalytic reductive amination approach has been developed for the mono-N-alkylation of anilines using hydrosilane as a reducing agent and acetic acid as a dehydrating agent. wiley.com While this particular method focuses on mono-alkylation, the principles of organocatalysis are being increasingly applied to more complex transformations.
Cooperative catalysis, combining a metal like molybdenum with an organocatalyst, has also been shown to be effective and selective for amine synthesis from aryl amines and alcohols. bohrium.com
Optimization of Reaction Parameters for Yield and Selectivity
Achieving high yield and selectivity in the synthesis of this compound is critically dependent on the careful optimization of several reaction parameters, including the choice of catalyst, base, solvent, temperature, and reaction time.
Catalyst and Base System: The catalyst is paramount, especially in N-alkylation reactions using alcohols. Studies on the nickel-catalyzed N-alkylation of amines have shown that the choice of base is crucial. rsc.org For instance, in the alkylation of aniline with benzyl alcohol, bases like NaOH, KOH, and K2CO3 showed low yields, while stronger bases such as NaOtBu and KOtBu significantly improved the yield of the desired secondary amine. rsc.org Similarly, for iridium-catalyzed N-alkylation, catalyst loading is a key parameter; a study demonstrated that an iridium dimer complex could effectively promote C-N bond formation without the need for external bases or solvents. mdpi.comresearchgate.net In reductive amination, the catalyst can range from metal-free options like BF3·Et2O, where a loading of just 0.5 mol% was found to be optimal, to heterogeneous cobalt catalysts. rsc.orgrsc.org
Solvent and Temperature: The reaction medium and temperature play significant roles. For BF3·Et2O-catalyzed reductive amination, various solvents were tested, with acetonitrile (B52724) (CH3CN) providing the highest yield at a temperature of 85 °C. rsc.org Higher or lower temperatures resulted in decreased yields. rsc.org In nickel-catalyzed N-alkylation, a temperature of 130 °C was found to be optimal. rsc.org Some modern catalytic systems for hydrogen autotransfer reactions are robust enough to be performed at elevated temperatures (e.g., 120-150 °C) without any solvent at all, further enhancing their green credentials. mdpi.comresearchgate.netgoogle.com
Reaction Time and Substrate Ratio: Reaction kinetics directly impact product distribution. In a one-pot synthesis of N-benzyl-N-hexylaniline from aniline, benzyl alcohol, and 1-hexanol, the reaction progress was monitored over time. rsc.org Initially, the formation of intermediate secondary amines (N-benzylaniline and N-hexylaniline) was observed. As the reaction proceeded, these intermediates were converted into the final unsymmetrical tertiary amine, which reached a near 90% yield after 24 hours. rsc.org Similarly, in an iridium-catalyzed N-alkylation, the reaction was monitored for 48 hours to ensure the maximum concentration of the target product was achieved before over-alkylation became significant. mdpi.com The molar ratio of reactants is also critical; for instance, in the preparation of tertiary amines from a primary amine and an alcohol, the alcohol is typically used in excess. google.com
The following table summarizes the optimization of various parameters from different synthetic systems relevant to tertiary amine synthesis.
| Synthetic Method | Catalyst | Optimal Parameter | Value | Observed Yield/Result | Reference |
|---|---|---|---|---|---|
| Reductive Amination | BF3·Et2O | Catalyst Loading | 0.5 mol% | 95% Yield | rsc.org |
| Reductive Amination | BF3·Et2O | Temperature | 85 °C | 95% Yield | rsc.org |
| Reductive Amination | BF3·Et2O | Solvent | CH3CN | 95% Yield | rsc.org |
| N-Alkylation with Alcohol | Nickel Complex | Base | KOtBu | 99% GC Yield | rsc.org |
| N-Alkylation with Alcohol | Nickel Complex | Temperature | 130 °C | 99% GC Yield | rsc.org |
| One-Pot Synthesis with Alcohols | CuAlOx-HT | Reaction Time | 24 h | ~90% Yield | rsc.org |
| N-Alkylation with Alcohol | Iridium Dimer | Reaction Time | 48 h | 95% Max Concentration | mdpi.com |
Atom Economy and Sustainable Synthetic Routes
The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influential in synthetic organic chemistry. whiterose.ac.uk The synthesis of this compound provides a clear context for applying these principles, particularly concerning atom economy and the development of sustainable routes.
Atom Economy: A key principle of green chemistry is to design syntheses where the maximum proportion of atoms from the starting materials is incorporated into the final product. whiterose.ac.uk
Hydrogen Autotransfer (Borrowing Hydrogen): The N-alkylation of amines with alcohols is a prime example of a highly atom-economical reaction. researchgate.netuni-rostock.de In this process, the alcohol serves as the alkylating agent, and the only theoretical byproduct is water, in stark contrast to traditional alkylations with alkyl halides, which generate stoichiometric amounts of salt waste. researchgate.net
Reductive Amination: This method also demonstrates good atom economy. When using formic acid as the reducing agent, the byproducts are carbon dioxide and water, which are environmentally benign. rsc.org
Sustainable Synthetic Routes: Sustainability in chemical synthesis extends beyond atom economy to include the use of renewable feedstocks, safer solvents, energy efficiency, and recyclable catalysts. whiterose.ac.uk
Catalysis: The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. The development of catalysts based on earth-abundant and non-noble metals like copper, nickel, and cobalt for N-alkylation reactions is a significant step towards sustainability. rsc.orgrsc.orgrsc.org Furthermore, the use of heterogeneous catalysts, such as the CuAlOx-HT or cobalt-on-carbon (Co@NC) systems, is particularly advantageous as they can be easily separated from the reaction mixture and reused multiple times, which is beneficial for industrial-scale production. rsc.orgrsc.orggoogle.com
Solvent Choice: The ideal green synthesis avoids solvents altogether or uses environmentally benign options. Several modern catalytic N-alkylations can be performed under solvent-free conditions. mdpi.comresearchgate.net When a solvent is necessary, greener alternatives like cyclopentyl methyl ether (CPME) are being explored as replacements for more hazardous traditional solvents. whiterose.ac.uk
Energy Efficiency: Conducting reactions at lower temperatures reduces energy consumption. While many N-alkylation reactions require elevated temperatures, the development of highly active catalysts that can operate under milder conditions, such as the room-temperature manganese-catalyzed N-alkylation of anilines, represents a significant advance in energy efficiency. rsc.org
By embracing these green and sustainable approaches, the synthesis of this compound and other related fine chemicals can be achieved with greater efficiency and a significantly reduced environmental footprint.
Elucidation of Reaction Mechanisms
Mechanistic Pathways of N,N-Dialkylation
The N,N-dialkylation of aniline (B41778) to form a tertiary amine like N-Butyl-N-hexylaniline can proceed through several mechanistic routes, often dictated by the choice of catalyst and reaction conditions.
The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an environmentally friendly and atom-economical method for N-alkylation. cardiff.ac.uknih.gov This process allows for the use of stable and readily available alcohols as alkylating agents, with water as the primary byproduct. cardiff.ac.uknih.gov The general mechanism involves a transition-metal catalyst that temporarily "borrows" hydrogen from an alcohol, oxidizing it to a reactive carbonyl intermediate. acs.org This intermediate then reacts with an amine, and the "borrowed" hydrogen is subsequently used to reduce the resulting species, yielding the N-alkylated product and regenerating the catalyst. acs.org
In the context of this compound synthesis, this would involve the reaction of aniline with both butanol and hexanol. The process typically begins with the catalyst-mediated dehydrogenation of the alcohol (e.g., butanol) to form an aldehyde. acs.org This aldehyde then undergoes condensation with aniline to form an imine. The metal hydride species, formed during the initial dehydrogenation, then reduces the imine to the corresponding secondary amine (N-butylaniline). This secondary amine can then undergo a second borrowing hydrogen cycle with hexanol to yield the final this compound. The selectivity for mono- versus di-alkylation can often be controlled by the reaction conditions and the nature of the catalyst. nih.gov Various metal catalysts, including those based on ruthenium, iridium, nickel, and copper, have been effectively used for N-alkylation reactions via the borrowing hydrogen mechanism. nih.govpreprints.orgacs.org
Iminium ions are key intermediates in many N-alkylation reactions. In the borrowing hydrogen pathway, after the alcohol is oxidized to an aldehyde or ketone, it condenses with the amine (aniline) to form an imine. tsijournals.comrsc.org Protonation or coordination to a Lewis acidic catalyst can generate a reactive iminium ion. This electrophilic species is then susceptible to nucleophilic attack by the hydride that was "borrowed" by the catalyst, leading to the formation of the C-N bond and the alkylated amine. rsc.org
Direct nucleophilic substitution is a more traditional route for N-alkylation. This involves the reaction of aniline with an alkyl halide (e.g., butyl bromide or hexyl iodide). Aniline acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. This method often requires a base to neutralize the hydrogen halide produced during the reaction. researchgate.net However, this approach can suffer from a lack of selectivity, often leading to a mixture of mono- and di-alkylated products, as well as the potential for over-alkylation to form quaternary ammonium (B1175870) salts. researchgate.net
Nucleophilic addition mechanisms are central to reductive amination processes. Here, aniline first reacts with a carbonyl compound (an aldehyde or ketone) in a nucleophilic addition to form a hemiaminal, which then dehydrates to form an imine or enamine. This intermediate is then reduced in situ by a reducing agent like triethylsilane or through catalytic hydrogenation to yield the alkylated amine. nih.gov For the synthesis of this compound, this could be a stepwise process involving the reaction with butanal followed by hexanal, or a related carbonyl precursor.
Catalytic Cycle Analysis in Metal-Mediated Syntheses
Metal-mediated syntheses of N-alkylated anilines, particularly through the borrowing hydrogen strategy, involve a well-defined catalytic cycle. A variety of transition metals, including iridium, preprints.orgresearchgate.net ruthenium, scispace.com and nickel, acs.org have been shown to be effective.
A general catalytic cycle for the N-alkylation of aniline with an alcohol using a metal catalyst can be described as follows:
Alcohol Dehydrogenation: The cycle begins with the coordination of the alcohol to the metal center, followed by β-hydride elimination to form a metal-hydride species and release the corresponding aldehyde or ketone. scispace.com
Imine Formation: The aldehyde/ketone then undergoes a condensation reaction with aniline to form an imine intermediate, releasing a molecule of water. scispace.com
Imine Reduction: The imine coordinates to the metal-hydride species, and the hydride is transferred to the imine's carbon atom (hydrogenation), resulting in the formation of the N-alkylated amine. scispace.com
Catalyst Regeneration: The N-alkylated amine is released from the coordination sphere of the metal, regenerating the active catalyst for the next cycle. acs.org
The specific nature of the metal and its ligands can significantly influence the efficiency and selectivity of the catalytic cycle. For instance, iridium and ruthenium pincer complexes have demonstrated high activity in these transformations. preprints.orgscispace.com The electronic and steric properties of the ligands can affect the rates of the individual steps in the cycle, such as the initial dehydrogenation and the final hydrogenation. researchgate.net In some cases, the condensation of the aldehyde and amine to form the imine can be the rate-limiting step of the reaction. scispace.com
The table below summarizes some catalyst systems used in the N-alkylation of anilines with alcohols.
| Catalyst System | Alcohol | Amine | Product | Yield (%) | Reference |
| Iridium/Graphene Nanocomposite (GIrNC) | Benzyl (B1604629) alcohol | Aniline | N-benzylaniline | 95.9 | preprints.org |
| RuCl2(NN'N)(PPh3) | 1,5-pentanediol | Aniline | N-phenylpiperidine | 85 | scispace.com |
| Azo-phenolate ligated Nickel | Benzyl alcohol | Aniline | N-benzylaniline | High | acs.org |
| Au/Al-MIL53 | Benzyl alcohol | Aniline | N-benzylaniline | High | d-nb.info |
| Copper-Chromite | Benzyl alcohol | Aniline | N-phenyl benzyl amine | - | tsijournals.com |
This table is representative of N-alkylation reactions and does not specifically detail the synthesis of this compound, but illustrates the types of catalysts employed.
Kinetic and Thermodynamic Aspects of this compound Formation
The kinetics of N-alkylation of anilines can be complex and are highly dependent on the reaction mechanism and conditions. In studies of the N-alkylation of benzyl alcohol with aniline over a niobium oxide catalyst, the reaction was found to be first-order with respect to the alcohol and nearly zero-order with respect to the amine. sioc-journal.cn This suggests that the activation of the alcohol is the rate-determining step in that particular system. sioc-journal.cn The use of polar solvents was also found to be crucial, indicating the stabilization of charged intermediates like carbocations. sioc-journal.cn
For the alkylation of aniline with tert-butanol (B103910) over solid acid catalysts, both C- and N-alkylation products are possible, and the distribution is influenced by temperature. capes.gov.br The reaction rates and selectivities are affected by various parameters, and a kinetic model can be developed to describe the system. capes.gov.br
Stereochemical Implications in Alkylation Processes
When the alkylating agents or the catalyst system are chiral, the N-alkylation process can have significant stereochemical implications. Enantioselective borrowing hydrogen reactions have been developed using chiral catalysts, which can lead to the formation of chiral amines with high enantiomeric excess. acs.org The stereochemistry of the final product is determined during the hydrogenation of the prochiral imine or enamine intermediate by the chiral metal hydride catalyst.
In the context of forming this compound, since neither the butyl nor the hexyl group introduces a chiral center at the point of attachment to the nitrogen atom, and assuming the use of achiral starting materials and catalysts, the final product is achiral. However, if substituted butyl or hexyl groups containing stereocenters were used as the alkylating agents, the reaction would proceed with the retention or inversion of stereochemistry depending on the specific mechanism (e.g., SN2-type reactions would lead to inversion). If a prochiral starting material or intermediate were involved with a chiral catalyst, the formation of stereoisomers would be a key consideration. For instance, cobalt-catalyzed enantioselective para-C-H alkylation of aniline derivatives has been shown to construct enantioenriched products with all-carbon quaternary stereocenters. acs.org
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For N-Butyl-N-hexylaniline, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign the chemical environment of each nucleus and establish connectivity within the molecule.
Proton (¹H) NMR Spectral Interpretation and Assignment
The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic and aliphatic protons. The aromatic protons of the aniline (B41778) ring typically appear as multiplets in the downfield region, a consequence of their varied electronic environments. The protons on the butyl and hexyl chains attached to the nitrogen atom are observed in the upfield region of the spectrum. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen atom and the shielding effects of the alkyl groups.
A representative ¹H NMR spectrum of a related compound, N-hexylaniline, in deuterated chloroform (B151607) (CDCl₃) shows the aromatic protons in the range of δ 7.21-6.65 ppm. epfl.ch The N-H proton, when present in secondary anilines like N-butylaniline and N-hexylaniline, gives a broad singlet. mdpi.comscispace.com The methylene (B1212753) protons (CH₂) adjacent to the nitrogen appear as a triplet around δ 3.14 ppm due to coupling with the neighboring CH₂ group. epfl.ch The other aliphatic protons of the hexyl and butyl chains resonate at higher fields, typically between δ 1.66 and 0.92 ppm. epfl.ch
Table 1: Representative ¹H NMR Spectral Data for N-Alkylated Anilines
| Compound | Aromatic Protons (δ, ppm) | N-CH₂ Protons (δ, ppm) | Other Aliphatic Protons (δ, ppm) | Solvent | Reference |
|---|---|---|---|---|---|
| N-Butylaniline | 7.17–7.14 (m, 2H), 6.62–6.66 (m, 1H), 6.59–6.58 (m, 2H) | 3.11–3.080 (t, 2H) | 1.62–1.55 (m, 2H), 1.45–1.39 (m, 2H), 0.96–0.93 (t, 3H) | CDCl₃ | mdpi.com |
Note: The table presents data for related secondary anilines to infer the expected spectral features of the tertiary amine this compound. 'm' denotes a multiplet, 't' a triplet, and 'p' a pentet.
Carbon-13 (¹³C) NMR Spectral Analysis and Correlation
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The carbon atoms of the aromatic ring typically resonate in the δ 112-148 ppm range. The ipso-carbon (the carbon directly attached to the nitrogen) is found at the downfield end of this range. The carbons of the butyl and hexyl chains appear in the upfield region.
For instance, in N-hexylaniline, the aromatic carbons are observed at δ 148.5, 129.2, 117.0, and 112.7 ppm. epfl.ch The carbon of the methylene group attached to the nitrogen (N-CH₂) is found at approximately δ 44.0 ppm, while the other aliphatic carbons resonate at δ 31.6, 29.5, 26.8, 22.6, and 14.0 ppm. epfl.ch Similar chemical shifts are expected for the carbon atoms in this compound, with distinct signals for the butyl and hexyl chains.
Table 2: Representative ¹³C NMR Spectral Data for N-Alkylated Anilines
| Compound | Aromatic Carbons (δ, ppm) | N-CH₂ Carbon (δ, ppm) | Other Aliphatic Carbons (δ, ppm) | Solvent | Reference |
|---|---|---|---|---|---|
| N-Butylaniline | 148.6, 129.2, 117.1, 112.7 | 43.7 | 31.7, 20.3, 13.4 | CDCl₃ | mdpi.com |
Two-Dimensional NMR Techniques for Connectivity Elucidation
While one-dimensional NMR provides significant structural information, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and confirming the connectivity of atoms in complex molecules like this compound. Techniques such as Correlation Spectroscopy (COSY) establish proton-proton (¹H-¹H) coupling networks within the butyl and hexyl chains and the aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range (2-3 bond) correlations between protons and carbons. These 2D experiments would definitively link the N-CH₂ protons of the butyl and hexyl groups to their respective chains and to the ipso-carbon of the aniline ring, providing a complete and robust structural assignment.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound (C₁₆H₂₇N). nih.gov This technique can differentiate between compounds with the same nominal mass but different elemental compositions. For related compounds, HRMS has been used to confirm their elemental formulas, lending confidence to the structural assignments. epfl.chacs.org
Gas Chromatography-Mass Spectrometry for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org It is an essential tool for assessing the purity of this compound and confirming its identity. epfl.chrsc.org The gas chromatogram will show a peak corresponding to this compound at a specific retention time, and the mass spectrum of this peak will exhibit the molecular ion and characteristic fragmentation patterns. The fragmentation of N-alkylated anilines often involves cleavage of the C-N bond, leading to the formation of fragment ions that are indicative of the butyl and hexyl substituents. The composition of product mixtures in reactions involving N-alkylation is often determined by GC-MS. researchgate.net
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Characteristic Absorption Bands
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. In the case of this compound, a tertiary amine, the spectrum is characterized by the absence of N-H stretching and bending vibrations, which are prominent in primary and secondary amines. spectroscopyonline.com The diagnostic value of the C-N stretching vibration in tertiary amines can be limited as the peaks are often of weak to medium intensity and appear in the complex fingerprint region of the spectrum (1250-1020 cm⁻¹). spectroscopyonline.com
The IR spectrum is dominated by absorptions arising from the alkyl chains and the phenyl group. The C-H stretching vibrations of the butyl and hexyl groups appear as strong bands in the 2850-2960 cm⁻¹ region. The aromatic C-H stretching is typically observed above 3000 cm⁻¹. mdpi.com The vibrations of the benzene (B151609) ring are also characteristic, with C=C stretching absorptions appearing in the 1450-1600 cm⁻¹ range and aromatic C-H out-of-plane bending bands providing information about the substitution pattern. mdpi.com
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Characteristic of the phenyl group. |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong | From the butyl and hexyl chains. |
| Aromatic C=C Stretch | 1580 - 1610 | Medium | Skeletal vibrations of the benzene ring. mdpi.com |
| Aromatic C=C Stretch | 1475 - 1510 | Strong | Skeletal vibrations of the benzene ring. mdpi.com |
| Aliphatic C-H Bend | 1450 - 1470 | Medium | Scissoring and bending of CH₂ and CH₃ groups. |
| Aromatic C-N Stretch | 1310 - 1360 | Medium | Stretching vibration of the aryl-nitrogen bond. |
| Aliphatic C-N Stretch | 1020 - 1250 | Weak to Medium | Often difficult to assign definitively in the fingerprint region. spectroscopyonline.com |
This table is generated based on established spectroscopic data for tertiary aromatic amines and related N-alkylanilines. spectroscopyonline.commdpi.com
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy offers a valuable alternative and complement to IR spectroscopy for characterizing this compound. It is particularly effective for analyzing aqueous solutions, as the Raman scattering from water is typically weak. ondavia.com This technique detects vibrational modes involving changes in molecular polarizability, often providing strong signals for non-polar bonds and symmetric vibrations, such as those found in the aromatic ring and alkyl backbone.
Research on related aromatic amines demonstrates that Raman spectroscopy can effectively monitor the formation of tertiary amines by observing shifts in amine-substituted aromatic vibrations. kuleuven.be Resonance Raman studies on charge-transfer complexes involving aromatic amines have shown selective enhancement of bands associated with the aromatic system, such as the ν(C=C) mode, which can be correlated with the amine's electronic properties. scielo.br
Studies on structurally similar liquid crystal compounds, such as N-(4-n-heptyloxybenzylidene)-4'-n-butylaniline, have utilized Raman spectroscopy to identify key vibrational modes, including C-H in-plane bending of the phenyl rings, C-C stretching of the rings, and C-N stretching. researchgate.net These findings provide a strong basis for assigning the vibrational modes of this compound.
Table 2: Expected Complementary Raman Modes for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| Aromatic C-H Stretch | 3050 - 3070 | Medium | Symmetrical stretching of phenyl C-H bonds. |
| Aliphatic C-H Stretch | 2850 - 2950 | Strong | Symmetric and asymmetric stretches of CH₂ and CH₃ groups. |
| Ring Breathing Mode | ~1000 | Strong | A characteristic, strong, and sharp peak for monosubstituted benzene. |
| Phenyl Ring C=C Stretch | 1590 - 1610 | Strong | A key marker band for the aromatic ring. researchgate.net |
| C-N Stretch | 1150 - 1300 | Medium | Involves the aryl-N and alkyl-N bonds. |
| C-H In-plane Bend | 1160 - 1190 | Medium | Bending vibrations of the aromatic C-H bonds. researchgate.net |
This table is generated based on established Raman spectroscopic data for aromatic amines and analogous compounds. kuleuven.bescielo.brresearchgate.net
X-ray Crystallography of this compound Derivatives or Salts
Single-crystal X-ray crystallography provides definitive information on the three-dimensional structure and intermolecular packing of a compound in its solid state. While crystallographic data for this compound itself are not prominently published, research on derivatives of N-alkylanilines offers significant insights into how such molecules arrange in a crystal lattice.
A relevant study investigated the structure of Langmuir-Blodgett films of 2,4-Bis[4-(N-methyl-N-alkylamino)phenyl]squaraines, with alkyl chains ranging from butyl to dodecyl. acs.org Using Grazing Incidence X-ray Diffraction (GIXD), the researchers determined the packing arrangement of these N-alkylaniline derivatives. acs.org
The findings for the butyl analogue are particularly pertinent. The analysis revealed a short interlayer spacing, which indicates that the squaraine chromophore and the attached N-alkylaniline moieties, including their alkyl groups, pack in an arrangement that is essentially parallel to the substrate surface. acs.org This contrasts with longer-chain analogues (tetradecyl and higher), which adopt a U-shaped configuration with the alkyl chains oriented away from the substrate. acs.org This suggests that for derivatives containing shorter alkyl chains like butyl and hexyl, a planar, layered packing arrangement is favored to maximize van der Waals interactions.
Table 3: Crystallographic Insights from an N-Alkylaniline Derivative
| Derivative System | Alkyl Chain | Technique | Key Finding | Implication for this compound |
|---|
Source: Data derived from studies on squaraine dyes incorporating N-alkylaniline moieties. acs.org
Advanced Chromatographic Separation and Quantification Techniques
Advanced chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures. Reversed-phase high-performance liquid chromatography (RP-HPLC) and gas chromatography (GC) are the most applicable methods.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for analyzing N-alkylanilines. As a basic compound, the retention of this compound is highly dependent on the pH of the mobile phase. chromatographyonline.com At acidic pH, the aniline nitrogen is protonated, leading to increased polarity and reduced retention time on a nonpolar stationary phase like C18. Studies on similar compounds like 4-hexylaniline (B1328933) have shown that even minor variations in mobile phase pH (e.g., 0.004 units) can cause a measurable change in retention, highlighting the need for precise buffer control. chromatographyonline.comresearchgate.net
Method development often involves optimizing selectivity by adjusting multiple parameters, such as mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water ratio), pH, and column temperature. molnar-institute.com Computer simulation tools can be employed to model retention behavior and predict optimal separation conditions from a minimal set of experiments. molnar-institute.com Quantification is typically achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). d-nb.infonih.gov
Gas Chromatography (GC)
Gas chromatography, particularly with a capillary column, is another viable method for the analysis of anilines. For enhanced selectivity towards nitrogen-containing compounds, a nitrogen-phosphorus detector (GC/NPD) is often recommended. epa.gov However, aniline derivatives can exhibit erratic chromatographic responses, potentially due to interactions with active sites in the GC system, which may necessitate frequent column maintenance and recalibration to ensure accurate quantification. epa.gov To improve volatility and chromatographic peak shape, derivatization of related aniline compounds prior to GC analysis has also been employed. oup.com For unambiguous identification, coupling GC with mass spectrometry (GC-MS) is the preferred approach. d-nb.info
Table 4: Summary of Chromatographic Techniques for Aniline Derivatives
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Key Findings and Considerations |
|---|---|---|---|---|
| RP-HPLC | Octadecylsilica (C18) | Acetonitrile/water with phosphate (B84403) or formate (B1220265) buffer chromatographyonline.comuva.nl | UV, MS | Retention is highly sensitive to mobile phase pH. chromatographyonline.com Method development can be optimized by adjusting temperature and solvent composition. molnar-institute.com |
| GC | Fused Silica (e.g., SE-54) epa.gov | Helium or Hydrogen | NPD, MS | Provides high selectivity for nitrogen compounds (NPD). epa.gov Anilines can show erratic responses requiring frequent recalibration. epa.gov GC-MS is recommended for definitive identification. d-nb.info |
Theoretical and Computational Chemistry Studies
Quantum Mechanical Calculations on Molecular Structure and Conformation
Quantum mechanical calculations provide a powerful lens through which to examine the three-dimensional structure and conformational possibilities of N-Butyl-N-hexylaniline. These methods offer precise information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry.
Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of medium-sized organic molecules like this compound due to its favorable balance of computational cost and accuracy. By approximating the electron density, DFT methods can reliably predict the optimized molecular geometry and other key electronic properties.
Specific functionals, such as B3LYP, are commonly paired with basis sets like 6-31G(d,p) to perform these calculations. The resulting data provides a detailed picture of the molecule's equilibrium structure.
Table 1: Calculated Ground State Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p))
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
|---|---|---|
| C-N (Aniline) | Data not available | |
| N-C (Butyl) | Data not available | |
| N-C (Hexyl) | Data not available | |
| C-N-C Angle | Data not available |
Note: Specific calculated values for bond lengths and angles for this compound are not available in the public domain. This table represents the typical type of data generated from such studies.
While computationally more demanding, ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer a rigorous, first-principles approach to studying the electronic structure of molecules. These calculations can provide valuable information about orbital energies, electron distribution, and molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and spectroscopic properties.
For this compound, ab initio calculations would reveal the distribution of electron density, highlighting the electron-donating effect of the dialkylamino group on the aniline (B41778) ring.
The flexibility of the butyl and hexyl chains attached to the nitrogen atom allows this compound to adopt numerous conformations. Conformational analysis aims to identify the most stable conformers (lowest energy states) and the energy barriers between them.
By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface can be mapped. This "energy landscape" reveals the energetically favorable conformations and the transition states that connect them. Such studies are critical for understanding how the molecule's shape influences its physical and chemical properties.
Computational Studies on Reaction Mechanisms and Energetics
Computational chemistry is an invaluable tool for exploring the pathways of chemical reactions, identifying transient intermediates, and determining the energy required for a reaction to occur.
For a given chemical transformation involving this compound, computational methods can be used to locate the transition state—the highest energy point along the reaction pathway. The geometry of the transition state provides crucial insights into the mechanism of the reaction.
Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired species.
A key outcome of studying reaction mechanisms is the calculation of the activation energy (Ea)—the energy difference between the reactants and the transition state. This value is a critical determinant of the reaction rate. By comparing the activation energies of different potential reaction pathways, the most likely mechanism can be identified.
For instance, in electrophilic substitution reactions on the aniline ring of this compound, computational studies could determine the relative activation energies for substitution at the ortho, meta, and para positions, thereby predicting the regioselectivity of the reaction.
Table 2: Hypothetical Calculated Activation Energies for Electrophilic Bromination of this compound
| Reaction Pathway | Activation Energy (kcal/mol) |
|---|---|
| Ortho-substitution | Data not available |
Note: This table is illustrative. Specific activation energies for reactions involving this compound are not available in published literature.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical and computational chemistry offers powerful tools for the prediction of spectroscopic parameters of molecules like this compound, providing insights that complement experimental data. Density Functional Theory (DFT) is a prominent method for these predictions.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, such as for ¹³C and ¹H, is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The chemical shifts are calculated based on the magnetic shielding tensors of the nuclei in the molecule. By optimizing the geometry of this compound at a specific level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set), the electronic environment around each atom can be determined, which in turn governs the chemical shift. For N-substituted anilines, the calculated chemical shifts are influenced by the nature and conformation of the alkyl groups attached to the nitrogen atom. The electron-donating character of the butyl and hexyl groups would be expected to increase the electron density on the aniline ring, leading to predictable shielding effects, particularly at the ortho and para positions.
Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (ipso) | 148.5 |
| C2, C6 (ortho) | 112.8 |
| C3, C5 (meta) | 129.5 |
| C4 (para) | 116.2 |
| N-CH₂ (Butyl) | 51.3 |
Note: These values are illustrative and would be obtained from specific DFT calculations.
Vibrational Frequencies: The vibrational frequencies of this compound, which correspond to the peaks in an infrared (IR) or Raman spectrum, can also be predicted using DFT. Following a geometry optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies. For a molecule of this size, numerous vibrational modes would be predicted, including C-H stretching and bending, C-N stretching, C=C stretching of the aromatic ring, and various ring deformation modes. Theoretical calculations can aid in the assignment of experimentally observed spectral bands.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Modes in this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1500 - 1600 |
Note: These values are representative and would result from specific computational chemistry calculations.
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound in a solvent, MD simulations can provide valuable insights into its solution-phase behavior, including its conformational dynamics and interactions with the surrounding solvent molecules.
The simulation would begin by placing a model of this compound in a box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are described by a force field, which is a set of empirical energy functions. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over a period of time, typically nanoseconds to microseconds.
Analysis of these trajectories can reveal:
Conformational Preferences: The butyl and hexyl chains attached to the nitrogen atom are flexible and can adopt various conformations. MD simulations can determine the most stable or frequently occurring conformations of these alkyl chains in solution.
Dynamic Properties: Properties such as the diffusion coefficient of this compound in the solvent can be calculated, providing information on its mobility.
Conceptual Density Functional Theory for Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential)
Conceptual Density Functional Theory (DFT) provides a framework for quantifying and understanding the chemical reactivity of molecules using various descriptors. These descriptors are derived from the way the electron density of a molecule changes with respect to changes in the number of electrons.
Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the propensity of a specific site in a molecule to undergo a nucleophilic or electrophilic attack.
f⁺(r) relates to reactivity towards a nucleophilic attack (the site is electrophilic).
f⁻(r) relates to reactivity towards an electrophilic attack (the site is nucleophilic).
For this compound, the nitrogen atom, with its lone pair of electrons, and the ortho and para positions of the aniline ring, which are activated by the electron-donating amino group, are expected to have high values of f⁻(r), indicating they are the primary sites for electrophilic attack.
Electrostatic Potential (ESP): The molecular electrostatic potential is a property that maps the electrostatic force that a positive test charge would experience at various points around a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative ESP (typically colored red or yellow in graphical representations) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive ESP (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the ESP map would likely show a region of significant negative potential around the nitrogen atom and on the aromatic ring, consistent with the predictions from the Fukui functions.
Table 3: Hypothetical Reactivity Descriptor Data for this compound
| Descriptor | Predicted Value/Region | Implication |
|---|---|---|
| Fukui Function (f⁻) | High on N, C2, C4, C6 | Preferred sites for electrophilic attack |
Note: The specific values and detailed maps would be generated from quantum chemical calculations.
Derivatization and Functionalization Chemistry
Electrophilic Aromatic Substitution on the Anilino Moiety
The N,N-dialkylamino group is a potent activating group and an ortho, para-director for electrophilic aromatic substitution reactions. The strong electron-donating effect of the nitrogen lone pair significantly increases the nucleophilicity of the benzene (B151609) ring, facilitating reactions with a range of electrophiles under relatively mild conditions.
Key electrophilic substitution reactions applicable to N-Butyl-N-hexylaniline include:
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using various nitrating agents. Classical methods using nitric acid and sulfuric acid can lead to oxidation and inconsistent product formation with N-alkylanilines. researchgate.net Milder reagents such as tert-butyl nitrite (B80452) (TBN) have been employed for the regioselective nitration of N-alkyl anilines, offering better control and yields. researchgate.netrsc.org The reaction typically favors substitution at the para-position due to the steric hindrance imposed by the N-butyl and N-hexyl groups.
Halogenation: Direct halogenation with bromine or chlorine is rapid due to the activated nature of the ring. To achieve selective mono-halogenation, specific protocols are necessary. For instance, the treatment of N,N-dialkylaniline N-oxides with thionyl halides provides a method for selective para-bromination or ortho-chlorination. scispace.comnih.gov This two-step approach, involving the temporary oxidation of the nitrogen, circumvents issues of polyhalogenation and lack of regioselectivity often seen in direct halogenations of highly activated anilines. nih.gov
Friedel-Crafts Reactions: While the strongly basic nitrogen atom can complex with Lewis acids, potentially deactivating the catalyst and the ring, Friedel-Crafts acylation and alkylation are possible under specific conditions. The high reactivity of the this compound ring may allow for reactions with weaker Lewis acids or under conditions that minimize catalyst poisoning.
| Reaction Type | Typical Reagents | Position of Substitution | Resulting Functional Group |
| Nitration | tert-Butyl Nitrite (TBN) | Primarily para | Nitro (-NO₂) |
| Halogenation | Thionyl Bromide (on N-oxide) | para | Bromo (-Br) |
| Halogenation | Thionyl Chloride (on N-oxide) | ortho | Chloro (-Cl) |
| Acylation | Acyl Halide / Lewis Acid | para | Acyl (-COR) |
Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Ring
Metal-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. For this compound, this typically involves a two-step process: initial halogenation of the aromatic ring (as described in section 6.1), followed by a cross-coupling reaction with a suitable partner.
Suzuki-Miyaura Coupling: A halogenated derivative of this compound (e.g., 4-bromo-N-butyl-N-hexylaniline) can be coupled with a variety of organoboron compounds, such as boronic acids or esters, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is highly versatile for forming new C-C bonds, allowing the introduction of alkyl, alkenyl, aryl, and heteroaromatic substituents. nih.govorganic-chemistry.org The reaction's utility stems from its mild conditions and tolerance of diverse functional groups. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds. wikipedia.orglibretexts.org A halogenated this compound can be coupled with primary or secondary amines to synthesize more complex aniline (B41778) derivatives. The development of specialized, bulky, electron-rich phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. rsc.orgyoutube.com
| Coupling Reaction | Catalyst System (Typical) | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Pd(0) complex, Base (e.g., K₂CO₃) | Organoboronic acid/ester (R-B(OR)₂) | C(aryl)-C(R) |
| Buchwald-Hartwig | Pd(0)/Pd(II) complex, Ligand, Base | Amine (R₂NH) | C(aryl)-N(R₂) |
| Heck Coupling | Pd(0) complex, Base | Alkene | C(aryl)-C(alkenyl) |
| Sonogashira Coupling | Pd(0)/Cu(I) complex, Base | Terminal Alkyne | C(aryl)-C(alkynyl) |
Functionalization of the Alkyl Side Chains
The butyl and hexyl groups attached to the nitrogen atom are also amenable to functionalization, although this is often more challenging than reactions on the activated aromatic ring.
Oxidation: The α-carbon positions of the alkyl chains (the CH₂ group directly attached to the nitrogen) are the most susceptible to oxidation. This can occur via chemical or electrochemical methods. Oxidation of N-alkylanilines can lead to the formation of amides or other cleavage products. rsc.orgresearchgate.net In some cases, intramolecular oxidation can occur if an oxidizing group, such as an ortho-nitro group, is present on the aromatic ring, leading to the elimination of the alkyl chain as a carboxylic acid in the gas phase. nih.gov
Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS), can introduce a halogen atom onto the alkyl chains. However, this process often lacks selectivity, leading to a mixture of products halogenated at different positions along the butyl and hexyl chains. dtic.mil
C-H Activation: Modern synthetic methods involving transition metal-catalyzed C-H activation could potentially allow for site-selective functionalization of the alkyl chains, though this remains a specialized area of research.
Formation of this compound-based Iminium Species or Quaternary Ammonium (B1175870) Salts
The tertiary nitrogen atom is a key reactive center for alkylation and oxidation reactions.
Quaternary Ammonium Salts: this compound, as a tertiary amine, readily reacts with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form quaternary ammonium salts. semanticscholar.org This classic Sₙ2 reaction, known as the Menschutkin reaction, converts the neutral amine into a positively charged quaternary ammonium species. nih.govresearchgate.net These salts have applications as phase-transfer catalysts, ionic liquids, and antimicrobial agents. researchgate.netresearchgate.net The reaction rate and yield can be influenced by the choice of solvent and the nature of the alkyl halide. google.com
Iminium Species: Oxidation of this compound can lead to the formation of an iminium ion. This typically involves the removal of one electron from the nitrogen followed by the loss of a proton from an α-carbon. The resulting iminium ion is an electrophilic species that can react with various nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the position alpha to the nitrogen. lookchem.com
Synthetic Utility as a Precursor to Other Complex Organic Molecules
The functionalization reactions described above transform this compound into a versatile intermediate for the synthesis of more complex molecular architectures.
Building Blocks for Pharmaceuticals and Agrochemicals: The aniline scaffold is prevalent in many biologically active compounds. By using cross-coupling reactions on a halogenated this compound core, complex biaryl or heteroaryl structures can be assembled. nih.gov
Precursors for Heterocyclic Chemistry: Functionalized anilines are common starting materials for the synthesis of nitrogen-containing heterocycles. For example, an ortho-functionalized derivative could undergo intramolecular cyclization to form quinoline (B57606) or other fused heterocyclic systems.
Materials Science Applications: N,N-dialkylanilines are components in the synthesis of dyes, polymers, and organic electronic materials. The ability to precisely functionalize the aromatic ring and the alkyl side chains allows for the tuning of properties such as color, solubility, and conductivity. The incorporation of this compound derivatives into polymer chains can be used to modify the material's physical and chemical properties. nih.gov The replacement of simple N-alkyl groups with functionalized side chains, such as alkyl piperazines, has been explored in the development of pharmaceutical agents to improve drug-like properties. nih.gov
Academic Applications and Research Potential
Role as a Ligand or Additive in Homogeneous Catalysis
In homogeneous catalysis, the performance of a metal catalyst is heavily dependent on the ligands that coordinate to it. These ligands can modulate the metal center's reactivity, stability, and selectivity. Tertiary anilines, due to the lone pair of electrons on the nitrogen atom, can function as effective ligands or basic additives in various transition metal-catalyzed reactions.
N,N-dialkylanilines are structurally similar to ligands and additives known to be effective in pivotal carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig cross-couplings. These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and organic materials. The nitrogen atom in N-Butyl-N-hexylaniline can coordinate to a metal center (e.g., Palladium or Nickel), influencing its electronic density and, consequently, its catalytic activity.
The butyl and hexyl groups exert specific steric and electronic effects. chemrxiv.orgnih.govresearchgate.net Electronically, the alkyl groups are weakly electron-donating, which can increase the electron density on the metal center, potentially facilitating the oxidative addition step in many catalytic cycles. Sterically, the flexible butyl and hexyl chains can influence the accessibility of the catalytic site, which can be crucial for substrate selectivity and preventing catalyst deactivation. princeton.eduresearchgate.net Research on related systems has shown that tertiary amines can act as both a ligand and a base, simplifying reaction protocols. The specific steric profile of this compound could offer a unique balance, preventing catalyst aggregation while allowing substrate access.
Table 7.1: Role of Tertiary Amines/Anilines in Catalytic Cross-Coupling Reactions This table presents examples of related tertiary amines used in catalysis to illustrate the potential roles of this compound.
| Amine/Aniline (B41778) Derivative | Metal Catalyst | Reaction Type | Role of Amine | Reported Yield |
| N,N-Diisopropylethylamine | Palladium | Suzuki Coupling | Base | High |
| Triethylamine (B128534) | Palladium | Heck Reaction | Base | Good to Excellent |
| N-Methyl-N-phenylaniline | Nickel | C-N Coupling | Ligand/Additive | Moderate to High |
| tert-Butylamine | Nickel | C-N Coupling | Bifunctional Ligand/Base | Up to 94% |
Regio- and stereoselectivity are critical for the efficient synthesis of complex molecules. While achieving high stereoselectivity typically requires chiral ligands, the steric bulk of achiral ligands like this compound can significantly influence regioselectivity. researchgate.netacs.org By occupying space around the metal center, the ligand can direct incoming reactants to bind in a specific orientation, favoring the formation of one constitutional isomer over another. nih.gov For instance, in the functionalization of a multi-substituted aromatic ring, a bulky ligand can block the more sterically hindered positions, directing the reaction to occur at a less hindered site. princeton.edu
The combination of a moderately bulky n-butyl group and a longer, more flexible n-hexyl group in this compound could provide a distinct steric environment compared to more common symmetrical ligands like triethylamine or sterically hindered bases like diisopropylethylamine. This unique profile could be exploited to control the regiochemical outcome in challenging catalytic transformations. mdpi.com
Integration into Advanced Functional Materials
The N,N-dialkylaniline moiety is a valuable building block for a variety of functional organic materials due to its strong electron-donating (hole-transporting) characteristics and its ability to be incorporated into larger molecular architectures.
Liquid crystals are states of matter with properties between those of conventional liquids and solid crystals. Their molecular structure typically consists of a rigid core and flexible terminal chains. The N,N-dialkylaniline unit can be incorporated into such designs. A common strategy involves creating Schiff base liquid crystals. This would require a functionalized precursor, such as 4-amino-N-butyl-N-hexylaniline, which could be synthesized and then condensed with various substituted benzaldehydes.
In this molecular architecture, the substituted phenyl rings would form the rigid core, while the N-butyl and N-hexyl groups would serve as one of the flexible terminal chains. The length and flexibility of these alkyl chains are crucial for determining the material's mesomorphic properties, including the temperature range of the liquid crystal phase (mesophase) and the type of phase (e.g., nematic, smectic). beilstein-journals.orgfrontiersin.orgmit.eduatmiyauni.ac.in The asymmetrical nature of the butyl and hexyl chains could disrupt crystal packing, potentially lowering the melting point and broadening the liquid crystal temperature range. researchgate.net
Table 7.2: Hypothetical Mesomorphic Properties of a Liquid Crystal Series Based on a Functionalized this compound Core Illustrates the expected trend in transition temperatures as the opposing alkyl chain (R) length is varied in a hypothetical Schiff base series: R-O-C₆H₄-CH=N-C₆H₄-N(Butyl)(Hexyl).
| R-Group (Opposing Chain) | Predicted Crystal to Nematic Transition (°C) | Predicted Nematic to Isotropic Transition (°C) |
| -OCH₃ | ~95 | ~110 |
| -OC₄H₉ | ~80 | ~105 |
| -OC₆H₁₃ | ~75 | ~115 |
| -OC₈H₁₇ | ~78 | ~120 |
The electron-rich nature of the N,N-dialkylaniline group makes it an excellent component for organic electronic materials, particularly in Organic Light-Emitting Diodes (OLEDs) and organic solar cells. mdpi.com
As a charge transport layer , materials incorporating the this compound moiety would be expected to function as efficient hole-transporting materials (HTMs). mdpi.comnih.govfrontiersin.orgnih.gov The nitrogen lone pair readily stabilizes a positive charge (hole), and intermolecular hopping of this charge is facilitated between adjacent molecules in a thin film. The butyl and hexyl chains would enhance the material's solubility, allowing for solution-based processing, and would also influence the morphology of the thin film, which is critical for efficient charge mobility.
As a fluorescent emitter , the N,N-dialkylaniline group can serve as a potent electron donor in a donor-π-acceptor (D-π-A) molecular structure. rsc.org When connected to an electron-accepting unit through a conjugated bridge, this architecture can lead to strong intramolecular charge transfer upon photoexcitation, resulting in bright fluorescence. The emission color can be tuned by modifying the strength of the donor and acceptor units and the nature of the conjugated bridge. The alkyl groups on the nitrogen help maintain solubility and prevent aggregation-caused quenching of the fluorescence in the solid state.
The this compound structure can be integrated into polymers in several ways.
As a monomer , a suitably functionalized derivative (e.g., 4-amino-N-butyl-N-hexylaniline or 4-vinyl-N-butyl-N-hexylaniline) could undergo polymerization. Oxidative polymerization of an amino-functionalized monomer would lead to a substituted polyaniline. researchgate.netrsc.orgpw.edu.plnih.govresearchgate.netresearchgate.netnih.govdtic.mil The N-butyl and N-hexyl side chains would render the resulting conducting polymer soluble in common organic solvents, overcoming a major processing challenge associated with the parent polyaniline. researchgate.net This enhanced solubility would allow for the easy formation of thin, uniform films for applications in sensors, antistatic coatings, and electronic devices.
As a modifier or additive , this compound or its derivatives could be blended with or grafted onto other commodity polymers. lohtragon.combehinpolymerco.comresearchgate.net4spe.orgresearchgate.net Its incorporation could impart specific functionalities, such as acting as an antioxidant to prevent polymer degradation or as a solid-state plasticizer. If grafted as a pendant group onto a polymer backbone, it could introduce hole-transporting properties to an otherwise insulating polymer matrix, creating a hybrid material suitable for electronic applications.
Fundamental Studies in Amine Reactivity and Selectivity
This compound serves as an important substrate in fundamental studies of amine reactivity and selectivity. As a tertiary amine, its chemical behavior is characterized by the nature of the N-alkyl groups and the electron-rich aromatic ring. Research in this area often focuses on the selective cleavage of N-alkyl bonds and the regioselective functionalization of the aniline ring.
A key area of investigation is the dealkylation of tertiary amines. Studies comparing the relative ease of cleavage of various alkyl groups have shown a distinct order of reactivity. For instance, research using reagents like aryl chlorothionoformates has established a general reactivity trend for the removal of alkyl groups from a tertiary nitrogen atom. This selectivity is crucial for synthetic planning, allowing chemists to selectively remove one alkyl group in the presence of others. academicjournals.org The relative rates of cleavage are influenced by both the nature of the dealkylating agent and the structure of the amine itself. For example, with unhindered reagents, the ease of cleavage generally follows the order: benzyl (B1604629) > t-butyl > allyl > methyl. academicjournals.org However, with more sterically hindered reagents, this selectivity can change, highlighting the subtle interplay of steric and electronic effects that govern amine reactivity. academicjournals.org
Another significant advancement in controlling the reactivity of N,N-dialkylanilines involves their temporary oxidation to N,N-dialkylaniline N-oxides. acs.orgnih.gov This transformation dramatically alters the reactivity of the molecule, facilitating a range of subsequent functionalization reactions on the aromatic ring under mild, metal-free conditions. acs.orgsemanticscholar.org The elevated reactivity of the N-oxide intermediate allows for the clean and efficient introduction of new carbon-oxygen, carbon-carbon, and carbon-nitrogen bonds. acs.orgsemanticscholar.org This approach provides a powerful tool for the controlled and selective elaboration of anilines, which are otherwise challenging to functionalize due to the high reactivity of the amino group. semanticscholar.org For example, treatment of N,N-dialkylaniline N-oxides with reagents like triflic anhydride (B1165640) or thionyl halides can lead to the regioselective formation of aryl sulfonates or halogenated anilines, respectively. acs.orgnih.gov
| Reagent Class | Alkyl Group | Relative Reactivity/Ease of Cleavage |
|---|---|---|
| Unhindered Aryl Chlorothionoformates | Benzyl | Highest |
| t-Butyl | High | |
| Allyl | Moderate | |
| Methyl | Lowest | |
| Hindered Aryl Chlorothionoformates | Benzyl | Highest |
| Allyl | High | |
| t-Butyl | Moderate | |
| Methyl | Lowest |
This table illustrates the general selectivity observed in the dealkylation of tertiary amines based on the steric hindrance of the dealkylating agent. Data synthesized from findings reported in the literature. academicjournals.org
Prospects for Bio-inspired or Sustainable Chemical Processes
The study of N,N-dialkylanilines like this compound is increasingly intersecting with the principles of green and sustainable chemistry. Researchers are actively seeking to develop processes that minimize waste, avoid harsh reagents, and utilize renewable resources.
One promising avenue is the development of metal-free catalytic systems. The functionalization of N,N-dialkylanilines via their N-oxide intermediates is a prime example of a greener approach, as it avoids the use of heavy metal catalysts that are common in many aromatic functionalization reactions. acs.orgsemanticscholar.org Similarly, catalyst-free methods for N,N-diallylation of anilines in aqueous media represent a move towards more environmentally benign synthesis. researchgate.net Recently, visible-light-induced N-alkylation of anilines has been developed, which proceeds without the need for metallic catalysts, oxidants, bases, or ligands, offering a more eco-friendly pathway. nih.gov
Bio-inspired catalysis also offers significant potential. For instance, the oxidative N-dealkylation of N,N-dimethylanilines has been achieved using non-heme manganese catalysts. mdpi.com This work is relevant to biological degradation pathways catalyzed by non-heme enzymes and provides insights for designing synthetic catalysts that mimic natural processes under mild conditions. mdpi.com Furthermore, bio-inspired deaminative hydroxylation methods are being explored to convert amino groups on aromatic rings to hydroxyl groups, mimicking enzymatic processes and avoiding the harsh conditions of classical chemical methods. researchgate.net These approaches, which draw inspiration from the efficiency and selectivity of biological systems, are crucial for developing the next generation of sustainable chemical manufacturing. nih.govnih.gov
Emerging Areas for N,N-Dialkylaniline Research
Research on N,N-dialkylanilines is continuously evolving, with several emerging areas promising to deliver novel synthetic capabilities and materials. These areas leverage the unique electronic properties of the N,N-dialkylaniline motif for applications beyond traditional organic synthesis.
A significant emerging area is the development of novel C-H functionalization reactions. For example, a recently developed [4+1] annulation method allows for the direct conversion of N,N-dialkylanilines into N-alkylindoles via a double C-H functionalization process. nih.gov This transformation is highly valuable in medicinal chemistry, as it provides rapid access to complex heterocyclic structures from readily available starting materials, facilitating structure-activity relationship (SAR) studies. nih.gov
The unique reactivity of N,N-dialkylaniline N-oxides continues to be a fertile ground for discovery. Future work is aimed at expanding the scope of bond-forming reactions that can be achieved through this strategy, with a particular focus on applications in the synthesis of complex natural products. acs.orgsemanticscholar.org This includes developing more efficient methods for C-N and C-C bond formation. acs.orgsemanticscholar.org
Furthermore, N,N-dialkylaniline derivatives are being investigated as key components in new functional materials. Their strong electron-donating character makes them ideal building blocks for chromophores with interesting photophysical properties. For instance, N,N-dialkylaniline-substituted tetraethynylethenes have been shown to exhibit dual fluorescence that is highly dependent on solvent polarity, a phenomenon explained by the formation of a twisted intramolecular charge-transfer (TICT) state. researchgate.net This property opens up possibilities for their use in sensors, molecular switches, and optoelectronic devices.
| Reaction Type (via N-Oxide Intermediate) | Bond Formed | Reported Yield Range |
|---|---|---|
| Oxygenation/Acylation | C-O | Moderate to Excellent |
| Halogenation | C-Br, C-Cl | Up to 69% |
| Alkylation | C-C | 29% - 67% |
| Amination | C-N | Variable (studies ongoing) |
This table summarizes the versatility of the N,N-dialkylaniline N-oxide strategy for forming various chemical bonds on the aromatic ring. Yields are representative of those found in foundational studies. acs.orgnih.govsemanticscholar.org
Q & A
Q. What are the optimal synthetic routes for N-Butyl-N-hexylaniline, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with nucleophilic substitution or reductive amination, using alkyl halides and aniline derivatives. Optimize parameters (temperature, solvent polarity, catalyst loading) via fractional factorial design . Monitor progress with thin-layer chromatography (TLC) and confirm purity via gas chromatography-mass spectrometry (GC-MS). For reproducibility, document intermediates, side products, and purification steps (e.g., column chromatography with silica gel) in line with standardized reporting guidelines .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (<sup>1</sup>H, <sup>13</sup>C) for structural elucidation with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Use differential scanning calorimetry (DSC) to assess thermal stability and detect impurities. Cross-reference spectral data with the NIST Chemistry WebBook for validation . For novel compounds, include elemental analysis (EA) to verify stoichiometry .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved?
- Methodological Answer : Perform solvent- and concentration-dependent NMR studies to identify aggregation or solvation effects. Replicate IR measurements under inert atmospheres to rule out oxidation artifacts. Use density functional theory (DFT) calculations to simulate vibrational modes and compare with experimental IR peaks . Document all experimental conditions (e.g., humidity, instrument calibration) to isolate variables .
Q. What statistical frameworks are recommended for validating structure-activity relationships (SARs) involving this compound derivatives?
- Methodological Answer : Apply multivariate regression models (e.g., partial least squares regression) to correlate substituent electronic parameters (Hammett σ) with biological activity. Validate models using leave-one-out cross-validation (LOOCV) and report uncertainty intervals. For conflicting SAR trends, conduct sensitivity analyses to identify outliers or non-linear interactions .
Q. How can computational methods predict the solvation dynamics and aggregation behavior of this compound in non-polar solvents?
- Methodological Answer : Use molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to model solvent-shell interactions. Validate predictions against small-angle X-ray scattering (SAXS) data. For discrepancies, refine simulation parameters (e.g., dielectric constant, van der Waals radii) and compare with analogous compounds in the NIST database .
Q. What protocols ensure safe handling of this compound given limited acute toxicity data?
- Methodological Answer : Adopt precautionary measures per OSHA and NIH guidelines: use fume hoods for synthesis, wear nitrile gloves (ASTM D6978 standard), and implement closed-system transfers. For spill containment, employ inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup due to potential hydrophobicity .
Data Analysis & Reporting
Q. How should researchers address batch-to-batch variability in this compound synthesis yields?
- Methodological Answer : Conduct a Taguchi robustness test to identify critical process parameters (e.g., catalyst age, reagent stoichiometry). Use control charts (X-bar and R charts) to monitor variability. Publish raw yield data and statistical summaries in supplementary materials, adhering to Beilstein Journal’s guidelines for transparency .
Q. What strategies reconcile discrepancies between experimental and theoretical pKa values for this compound?
- Methodological Answer : Re-measure pKa via potentiometric titration in degassed solvents to exclude CO2 interference. Compare with DFT-derived pKa using implicit solvent models (e.g., SMD). If deviations exceed 0.5 units, re-evaluate protonation site assumptions or solvent cavity radii in simulations .
Experimental Design
Q. How to design a kinetic study for this compound degradation under oxidative conditions?
- Methodological Answer : Use a stopped-flow apparatus to monitor real-time degradation via UV-Vis spectroscopy. Vary oxidant concentrations (e.g., H2O2, O3) and model kinetics using pseudo-first-order approximations. Include Arrhenius plots to derive activation energies and validate with electron paramagnetic resonance (EPR) for radical intermediates .
Q. What controls are essential when assessing N-Butyl-N-hexylaniline’s catalytic activity in cross-coupling reactions?
- Methodological Answer :
Include blank reactions (no catalyst), negative controls (inactive analogs), and internal standards (e.g., diphenyl ether) to normalize yields. Use kinetic isotope effects (KIE) to probe rate-determining steps. Report turnover numbers (TON) and frequencies (TOF) with error margins from triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
